molecular formula C11H20N2O4 B12347834 Diethyl 2-(amino(propylamino)methylene)malonate

Diethyl 2-(amino(propylamino)methylene)malonate

Cat. No.: B12347834
M. Wt: 244.29 g/mol
InChI Key: HKXSGKUNQHIHNH-NTMALXAHSA-N
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Description

Diethyl 2-(amino(propylamino)methylene)malonate is a chemical compound that belongs to the class of malonates. Malonates are esters or salts of malonic acid and are widely used in organic synthesis due to their reactivity and versatility. This particular compound is characterized by the presence of an amino group and a propylamino group attached to the methylene carbon of the malonate structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(amino(propylamino)methylene)malonate typically involves the alkylation of diethyl malonate. One common method is the reaction of diethyl malonate with an appropriate alkyl halide in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with the alkyl halide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as ethanol, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(amino(propylamino)methylene)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Alkylation: Produces dialkylated malonates.

    Hydrolysis: Produces diethyl malonate and the corresponding carboxylic acids.

    Decarboxylation: Produces substituted acetic acids.

Scientific Research Applications

Diethyl 2-(amino(propylamino)methylene)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-(amino(propylamino)methylene)malonate involves its reactivity as a nucleophile. The compound can form enolate ions, which can then participate in nucleophilic substitution reactions. The presence of the amino and propylamino groups enhances its reactivity and allows for the formation of various derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(amino(propylamino)methylene)malonate is unique due to the presence of both amino and propylamino groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

ethyl (Z)-3-ethoxy-3-hydroxy-2-(N'-propylcarbamimidoyl)prop-2-enoate

InChI

InChI=1S/C11H20N2O4/c1-4-7-13-9(12)8(10(14)16-5-2)11(15)17-6-3/h14H,4-7H2,1-3H3,(H2,12,13)/b10-8-

InChI Key

HKXSGKUNQHIHNH-NTMALXAHSA-N

Isomeric SMILES

CCCN=C(/C(=C(\O)/OCC)/C(=O)OCC)N

Canonical SMILES

CCCN=C(C(=C(O)OCC)C(=O)OCC)N

Origin of Product

United States

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